1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F4O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWPERXXSPCRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204874 | |

| Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190865-44-1 | |

| Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190865-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone chemical properties

An In-depth Technical Guide to 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical properties, synthesis methodologies, reactivity profile, and strategic applications of this highly functionalized ketone.

Introduction and Strategic Importance

This compound (CAS No. 1190865-44-1) is a halogenated aromatic ketone of significant interest.[1] Its structure is characterized by a phenyl ring substituted with two chlorine atoms and one fluorine atom, attached to a trifluoroethanone moiety.[2][3] This unique combination of electron-withdrawing groups renders the molecule a versatile building block, particularly as a key intermediate in the synthesis of advanced isoxazoline-substituted benzamides, which are known for their potent pesticidal activity.[4][5][6] Its application extends to the development of novel veterinary drugs, such as Sarolaner.[7][8] The strategic placement of halogens and the trifluoromethyl group significantly influences the compound's reactivity, stability, and biological interactions, making it a valuable target for synthetic chemists.[3][9]

Physicochemical and Structural Properties

The chemical identity and properties of this compound are summarized below. The presence of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, while the halogenated phenyl ring is electron-deficient, dictating the compound's overall reactivity.

Table 1: Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1190865-44-1 | [10][11] |

| Molecular Formula | C₈H₂Cl₂F₄O | [2][10][11] |

| Molecular Weight | 261.00 g/mol | [2][10][11] |

| IUPAC Name | This compound | [10] |

| Synonyms | 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | [3] |

| Physical Form | Liquid, Semi-Solid, or Solid | |

| Purity | Typically ≥95% | [11] |

| Storage | Store sealed in a dry place at room temperature. |

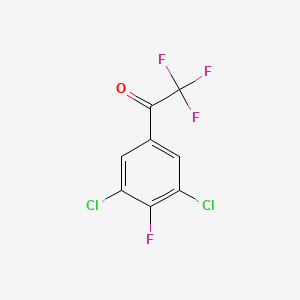

Chemical Structure Diagram

Caption: Structure of this compound.

Synthesis Methodologies and Protocols

The synthesis of this compound has been approached via several routes, reflecting its industrial importance. A key challenge has been the large-scale preparation of the necessary precursors, such as 5-bromo-1,3-dichloro-2-fluoro-benzene, which is often synthesized through inefficient, multi-step approaches.[4][5][6] However, more recent and innovative methods have been developed to streamline production.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

A surprisingly effective and scalable method involves the nucleophilic aromatic substitution (SNAᵣ) on a more accessible precursor, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone.[4][5] The trifluoromethyl ketone group, while not traditionally considered a strong activating group for SNAᵣ, is sufficient in this case to facilitate the displacement of the chlorine atom at the 4-position by fluoride.[4][5]

Sources

- 1. This compound [looppharm.com]

- 2. Buy this compound | 1190865-44-1 [smolecule.com]

- 3. CAS 1190865-44-1: 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-tr… [cymitquimica.com]

- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 6. data.epo.org [data.epo.org]

- 7. This compound | 1190865-44-1 [chemicalbook.com]

- 8. This compound CAS No.:1190865-44-1 Wholesale [qinmuchem.com]

- 9. This compound | China | Manufacturer | Chongqing Soarwin Technology Co., Ltd [m.chemicalbook.com]

- 10. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

physical properties of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the Physical Properties of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Introduction

This compound, with CAS Number 1190865-44-1, is a halogenated acetophenone derivative of significant interest in the pharmaceutical and agrochemical industries. Its highly functionalized structure serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably as a key intermediate for isoxazoline-class ectoparasiticides like Afoxolaner and Sarolaner.[1][2][3]

The precise physical and chemical properties of this intermediate are paramount for process optimization, quality control, and successful scale-up in a drug development setting. Inconsistent or poorly characterized starting materials can lead to downstream impurities, variable yields, and compromised final product integrity. This guide provides a comprehensive overview of the known physical properties of this compound, offers expert insights into its analytical characterization, and presents robust protocols for its verification in a research and development laboratory. The narrative is designed to move beyond a simple data sheet, explaining the causality behind analytical choices to empower researchers and drug development professionals.

Section 1: Chemical Identity and Structure

A precise understanding of a molecule begins with its fundamental identity. The structural and molecular details are the foundation upon which all other physical property data are built.

Caption: 2D Structure of the title compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1190865-44-1 | [2][4][5] |

| Molecular Formula | C₈H₂Cl₂F₄O | [2][6] |

| Molecular Weight | 261.00 g/mol | [2][7] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,2,2-Trifluoro-3',5'-dichloro-4'-fluoroacetophenone | [1][2] |

| InChI Key | NSWPERXXSPCRCT-UHFFFAOYSA-N |[8] |

Section 2: Core Physicochemical Properties

The physicochemical properties of a synthetic intermediate dictate its handling, reaction conditions, and purification strategies. For this compound, much of the publicly available data is predicted through computational models. While useful for initial assessment, experimental verification is essential for cGMP (current Good Manufacturing Practice) applications.

Table 2: Summary of Physicochemical Properties

| Property | Value | Type | Source(s) |

|---|---|---|---|

| Appearance | Colorless to pale yellow liquid; Low melting solid | Experimental | [7][9] |

| Boiling Point | 228 °C | Experimental | [10] |

| 282.5 ± 40.0 °C | Predicted | [1][6] | |

| Density | 1.6 g/cm³ | Experimental | [9] |

| 1.577 ± 0.06 g/cm³ | Predicted | [6][7] | |

| Melting Point | Not explicitly determined; described as "low melting" | Observation | [9] |

| Refractive Index | 1.47 | Experimental | [9] |

| Solubility | No quantitative data available in public literature | Data Gap | [11][12] |

| Storage | Store sealed in a dry, cool place | Recommendation |[6][8][13] |

Expert Insights:

The discrepancy between the liquid and solid descriptions of its appearance suggests that the compound's melting point is near ambient room temperature.[7][9] This is a critical handling parameter; batches may solidify or liquefy with minor temperature fluctuations, impacting accurate volume or weight measurements. The difference between the predicted and experimental boiling points highlights the importance of empirical data; a ~50 °C variance is significant for designing distillation-based purification protocols. The lack of public solubility data is a major information gap that necessitates experimental determination by any laboratory intending to use this compound.

Section 3: Spectroscopic and Analytical Profile

The spectroscopic signature of a molecule is its unique fingerprint, indispensable for confirming identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR Analysis (Predicted): The molecule contains only two protons, which are chemically equivalent, located on the aromatic ring.

-

Expected Chemical Shift (δ): Approximately 7.8-8.2 ppm. Aromatic protons are deshielded, and the adjacent electron-withdrawing ketone group will shift them further downfield. Data from a closely related trichloro-analogue shows aromatic protons at δ 8.07-8.05 ppm.[14]

-

Expected Multiplicity: A doublet . The two equivalent protons will be split by the single fluorine atom on the ring (³JHF coupling).

-

-

¹⁹F NMR Analysis: The molecule has two distinct fluorine environments: the trifluoromethyl (-CF₃) group and the single aromatic fluorine (Ar-F).

-

Expected Signals: Two signals are expected.

-

-CF₃ group: A singlet around -65 to -75 ppm . This group is relatively isolated and should not show significant coupling to other nuclei.

-

Ar-F group: A triplet around -100 to -115 ppm . The signal will be split into a triplet by the two adjacent, chemically equivalent aromatic protons (³JHF coupling).

-

-

Field-Proven Insights: A patent reports ¹⁹F NMR shifts for this compound as δ -71.5, -84.7, -102.4, and -112.9 ppm.[14][15] The presence of four signals is inconsistent with the pure molecular structure. This strongly suggests the analyzed sample was a mixture, potentially containing the ketone and its hydrate form, which would exist in equilibrium in the presence of water.[14] Researchers should be aware of this possibility and ensure their material is anhydrous before analysis.

-

-

¹³C NMR Analysis (Predicted):

-

Expected Signals: Due to symmetry, 6 distinct carbon signals are expected.

-

Expected Chemical Shifts (δ):

-

C=O (Ketone): ~175-185 ppm (quartet due to ²JCF coupling with -CF₃).

-

-CF₃: ~115-125 ppm (quartet due to ¹JCF coupling).

-

Aromatic Carbons: ~120-150 ppm. Carbons bonded to halogens (C-Cl, C-F) will show characteristic shifts and coupling patterns.

-

-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): For C₈H₂Cl₂F₄O, the monoisotopic mass is 259.94 .

-

Key Isotopic Pattern: The presence of two chlorine atoms will generate a characteristic isotopic cluster. The ratio of isotopes ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the spectrum should show:

-

An M⁺ peak (containing two ³⁵Cl atoms).

-

An [M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl) with ~65% the intensity of M⁺.

-

An [M+4]⁺ peak (two ³⁷Cl atoms) with ~10% the intensity of M⁺.

-

This "M, M+2, M+4" pattern is a definitive indicator of a dichlorinated compound.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

Predicted Key Absorptions:

-

~1700-1725 cm⁻¹ (strong): C=O stretch of the ketone, shifted to a higher frequency by the electron-withdrawing fluorine atoms.

-

~1100-1350 cm⁻¹ (strong): C-F stretching vibrations from both the -CF₃ and Ar-F groups.

-

~1550-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~3050-3100 cm⁻¹ (weak): Aromatic C-H stretching.

-

Section 4: Protocols for Experimental Verification

Trust in a chemical intermediate requires rigorous, in-house verification. The following protocols are self-validating systems for confirming the identity, purity, and key properties of this compound.

Protocol: Purity and Identity Confirmation via HPLC-MS

This workflow provides orthogonal confirmation of purity (via UV detector) and identity (via mass detector).

Caption: Workflow for HPLC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation:

-

HPLC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is an excellent starting point for this hydrophobic, halogenated molecule.

-

Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-2 µL.

-

-

Elution Gradient: A rapid scouting gradient is effective. Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Detection:

-

UV Detector: Monitor at 254 nm, a common wavelength for aromatic compounds. Purity is calculated from the relative peak area of the main component.

-

Mass Spectrometer: Use Electrospray Ionization in positive mode (ESI+). Scan from m/z 100 to 500.

-

-

Data Analysis:

-

Purity: A purity of ≥98% is typically required for use in API synthesis.

-

Identity: Confirm the presence of the [M+H]⁺ adduct at m/z 260.9, along with the characteristic chlorine isotopic pattern at m/z 262.9 and 264.9.

-

Protocol: Overall Analytical Characterization Workflow

A comprehensive characterization workflow ensures all critical physical and chemical parameters are assessed.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1190865-44-1 [chemicalbook.com]

- 4. This compound [looppharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. anstarmaterial.com [anstarmaterial.com]

- 7. rvrlabs.com [rvrlabs.com]

- 8. This compound | 1190865-44-1 [sigmaaldrich.com]

- 9. 1190865-44-1 this compound AKSci 7238DX [aksci.com]

- 10. This compound CAS No.:1190865-44-1 Wholesale [qinmuchem.com]

- 11. chemscene.com [chemscene.com]

- 12. aksci.com [aksci.com]

- 13. capotchem.com [capotchem.com]

- 14. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 15. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone IUPAC name and synonyms

An In-Depth Technical Guide to 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Introduction

This compound is a halogenated organic compound of significant interest in synthetic chemistry. Its structure, featuring a trifluoroethanone group attached to a heavily substituted phenyl ring, imparts unique reactivity, making it a valuable building block in various fields.[1][2] This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, and applications, with a focus on its pivotal role as a key intermediate in the development of modern pharmaceuticals and agrochemicals, most notably isoxazoline-based pesticides and veterinary drugs like Sarolaner.[3][4][5][6][7][8][9]

Chemical Identity and Properties

The precise identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[10] |

| CAS Number | 1190865-44-1[4][6][10][11] |

| Synonyms | 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one[10], 3',5'-Dichloro-2,2,2,4'-tetrafluoroacetophenone[10], 2,2,2-Trifluoro-3',5'-dichloro-4'-fluoroacetophenone[6][10], Sarolaner intermediate[4][10], Ethanone, 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoro-[10] |

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂Cl₂F₄O | [2][4][6][10][12] |

| Molecular Weight | 261.00 g/mol | [2][4][10][12] |

| Appearance | Colorless oil to white or pale yellow solid/liquid | [3][13][14][15] |

| Boiling Point | ~228-282.5 °C (Predicted) | [6][13][14] |

| Density | ~1.577 g/cm³ (Predicted) | [6][13] |

Synthesis and Mechanistic Considerations

The synthesis of this highly functionalized ketone can be approached through several strategic pathways. The choice of route often depends on the availability and scalability of starting materials, as well as desired yield and purity.

Method 1: Nucleophilic Aromatic Substitution (Halex Reaction)

This route is notable as it leverages a nucleophilic aromatic substitution (SNAᵣ) on a polychlorinated precursor, a reaction where the trifluoroacetyl group acts as a sufficient, if unconventional, activating group.

Causality and Expertise: Typically, powerful electron-withdrawing groups like nitro groups are required to activate an aromatic ring for SNAᵣ. The success of this reaction using a trifluoroacetyl group is surprising and highlights a key process insight.[3][5] The reaction's feasibility hinges on forcing conditions: a high-boiling polar aprotic solvent (sulfolane) to facilitate the dissolution of the fluoride salt and achieve the necessary high temperature (160 °C), and a phase transfer catalyst (tetraphenylphosphonium bromide) to enhance the nucleophilicity of the fluoride anion by escorting it into the organic phase.[3][5][7]

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol:

-

To a solution of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (1.0 g, 3.6 mmol) in sulfolane (3 ml), add dry potassium fluoride (0.35 g, 4.32 mmol) and tetraphenylphosphonium bromide (0.015 g, 0.036 mmol).[3][7]

-

Stir the resulting reaction mixture at 160 °C for 5 hours.[3][7]

-

Upon completion, distill the reaction mixture under reduced pressure.

-

Further purify the product-containing fractions using silica gel chromatography (eluting with heptane) to afford the final product as a colorless oil.[3][7]

Method 2: Synthesis via Organometallic Intermediate

This approach utilizes the classic strategy of reversing polarity (umpolung) by converting an aryl halide into a nucleophilic organometallic species, which then attacks an electrophilic trifluoroacetylating agent.

Causality and Expertise: The primary challenge in this route is the selection of the correct starting material and organometallic reagent. 5-Bromo-1,3-dichloro-2-fluorobenzene is a common precursor, though its large-scale synthesis can be inefficient.[3][5][7] The use of a modern Grignard reagent like isopropylmagnesium chloride lithium chloride complex is advantageous as it facilitates the halogen-metal exchange under mild conditions. The choice of N-(trifluoroacetyl)piperidine as the acylating agent provides a stable, easy-to-handle source of the electrophilic trifluoroacetyl group.[16]

Caption: Synthesis via an Organometallic Intermediate.

Experimental Protocol:

-

Dissolve 5-bromo-1,3-dichloro-2-fluorobenzene (28.7 mmol) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.[16]

-

Add isopropylmagnesium chloride lithium chloride complex (1.1 eq) and stir at room temperature for 30 minutes to form the Grignard reagent in situ.[16]

-

Cool the reaction mixture to 0 °C and add N-(trifluoroacetyl)piperidine (1.32 eq) over 1 minute.[8][16]

-

Allow the reaction to warm to room temperature and stir for 2 hours.[8][16]

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[8][16]

-

Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE).[8][16]

-

Combine the organic phases, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired ketone.[8][16]

Chemical Reactivity and Applications

The synthetic value of this compound stems from its defined points of reactivity, which allow for its elaboration into more complex molecules.

Core Reactivity:

-

Electrophilic Carbonyl Carbon: The ketone's carbonyl group is highly electrophilic due to the strong inductive effect of the adjacent trifluoromethyl group. This makes it highly susceptible to nucleophilic addition reactions (e.g., with organometallics, amines, or hydride reagents).[1][2]

-

Aromatic Ring: The electron-deficient nature of the phenyl ring, while generally deactivated towards electrophilic substitution, can still undergo further functionalization under specific conditions.[2]

-

Ketone Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using standard reducing agents.[2]

Caption: Key Reactivity Sites and Transformations.

Primary Application: Intermediate for Active Ingredients

This ketone is a crucial intermediate for producing isoxazoline-substituted benzamides, a class of compounds with potent insecticidal and acaricidal properties.[3][5][7] Its most prominent application is in the synthesis of Sarolaner, a veterinary medicine used to treat flea and tick infestations in dogs.[4][6][8] The synthesis involves converting the ketone into an oxime, followed by a cyclization reaction to form the core isoxazoline ring structure. This transformation leverages the high reactivity of the trifluoromethyl-activated carbonyl group.

Analytical Characterization

Verification of the structure and purity of this compound is typically achieved using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals in the aromatic region corresponding to the two protons on the phenyl ring.

-

¹⁹F NMR is critical for confirming the presence and chemical environment of the fluorine atoms in both the -CF₃ group and on the aromatic ring.

-

¹³C NMR provides detailed information on the carbon framework, including the characteristic downfield shift of the carbonyl carbon and the C-F coupled signals.[9]

-

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Shows a strong characteristic absorption band for the C=O (ketone) stretching vibration.

Conclusion

This compound is more than a mere laboratory chemical; it is a testament to the enabling power of synthetic chemistry. Its challenging synthesis has spurred the development of robust chemical processes, and its specific reactivity has made it an indispensable component in the production of advanced molecules that contribute to animal health and agriculture. For researchers and drug development professionals, a thorough understanding of this intermediate's properties and synthesis is key to unlocking further innovation in these critical fields.

References

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (CAS No: 1190865-44-1) API Intermediate Manufacturers. Apicule. [Link]

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. Patent 3207018. European Patent Office. [Link]

-

Cas 1190865-44-1,1-(3,5-Dichloro-4-fluorophenyl) - LookChem. [Link]

-

This compound. Pharmaffiliates. [Link]

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. European Patent Office - EP 3207018 B. [Link]

-

1 -(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. MOLBASE. [Link]

- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.

Sources

- 1. This compound | China | Manufacturer | Chongqing Soarwin Technology Co., Ltd [m.chemicalbook.com]

- 2. Buy this compound | 1190865-44-1 [smolecule.com]

- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 4. apicule.com [apicule.com]

- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 6. lookchem.com [lookchem.com]

- 7. data.epo.org [data.epo.org]

- 8. This compound | 1190865-44-1 [chemicalbook.com]

- 9. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 10. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. chemscene.com [chemscene.com]

- 13. rvrlabs.com [rvrlabs.com]

- 14. This compound CAS No.:1190865-44-1 Wholesale [qinmuchem.com]

- 15. anstarmaterial.com [anstarmaterial.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

This technical guide provides an in-depth analysis of the expected spectral data for the compound 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. This molecule is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, making its unambiguous characterization a critical aspect of quality control and process development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features.

Molecular Structure and Its Spectroscopic Implications

This compound (Molecular Formula: C₈H₂Cl₂F₄O, Molecular Weight: 261.00 g/mol ) possesses a unique substitution pattern that gives rise to a distinct and informative set of spectral data.[2] The presence of four fluorine atoms, distributed between a trifluoromethyl group and the aromatic ring, makes ¹⁹F NMR a particularly powerful tool for its characterization. The dichlorinated and fluorinated benzene ring, coupled with the electron-withdrawing trifluoroacetyl group, results in a highly electron-deficient aromatic system, which significantly influences the chemical shifts in both ¹H and ¹³C NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its atomic connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and capable of dissolving the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine-specific probe is recommended for optimal sensitivity.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Diagram of the NMR Data Acquisition and Analysis Workflow:

Caption: Workflow for NMR data acquisition, processing, and structural elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| Ar-H | ~ 8.0 - 8.2 | Triplet (t) | 2H | ~ 1-2 Hz | H-2, H-6 |

Interpretation: The two protons on the aromatic ring (H-2 and H-6) are chemically and magnetically equivalent due to the symmetrical substitution pattern. They are expected to resonate at a downfield chemical shift (around 8.0-8.2 ppm) due to the strong electron-withdrawing effect of the adjacent trifluoroacetyl group and the halogens on the ring. The signal is predicted to be a triplet due to coupling with the fluorine atom at the C-4 position (a four-bond coupling, ⁴JHF).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Assignment |

| C =O | ~ 178 - 182 | Quartet (q) | C=O |

| C -F (Aromatic) | ~ 158 - 162 | Doublet (d) | C-4 |

| C -Cl | ~ 132 - 136 | Singlet (s) or small doublet | C-3, C-5 |

| C -H | ~ 128 - 132 | Doublet (d) | C-2, C-6 |

| C -C=O | ~ 125 - 129 | Singlet (s) or small triplet | C-1 |

| C F₃ | ~ 115 - 119 | Quartet (q) | CF₃ |

Interpretation:

-

Carbonyl Carbon (C=O): This carbon will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group (²JCF). Its chemical shift will be in the typical range for ketones.

-

Aromatic Carbons: The carbon directly attached to the fluorine (C-4) will show a large one-bond C-F coupling (¹JCF) and will be the most downfield of the aromatic signals. The carbons attached to chlorine (C-3, C-5) will be deshielded. The protonated carbons (C-2, C-6) will appear as doublets due to coupling with the C-4 fluorine (³JCF). The quaternary carbon attached to the carbonyl group (C-1) will be the most upfield of the aromatic carbons.

-

Trifluoromethyl Carbon (CF₃): This carbon will exhibit a large one-bond C-F coupling (¹JCF), resulting in a quartet.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is arguably the most diagnostic for this compound, with two expected signals corresponding to the two different fluorine environments.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Ar-F | ~ -100 to -120 | Singlet (s) or broad singlet | Ar-F |

| CF ₃ | ~ -70 to -75 | Singlet (s) | CF₃ |

Interpretation:

-

Aromatic Fluorine (Ar-F): The chemical shift for fluorine attached to an aromatic ring typically falls in this range.[3] The signal is expected to be a singlet or a broad singlet as the coupling to the distant aromatic protons (⁴JFH) might not be well-resolved.

-

Trifluoromethyl Fluorines (CF₃): The trifluoroacetyl group has a characteristic chemical shift range, often between -67 and -85 ppm.[4][5] The three fluorine atoms are equivalent and will appear as a singlet in the proton-decoupled spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two potassium bromide (KBr) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean KBr plates is first recorded, followed by the spectrum of the sample.

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100 - 3000 | Weak | C-H stretch | Aromatic C-H |

| ~ 1720 - 1700 | Strong | C=O stretch | Trifluoromethyl Ketone |

| ~ 1600 - 1550 | Medium | C=C stretch | Aromatic Ring |

| ~ 1300 - 1100 | Strong | C-F stretch | CF₃ and Ar-F |

| ~ 850 - 750 | Strong | C-Cl stretch | Aryl Chloride |

Interpretation: The most prominent feature in the IR spectrum will be the strong absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1700-1720 cm⁻¹.[6][7] The electron-withdrawing nature of the trifluoromethyl group tends to shift this absorption to a higher wavenumber compared to a simple alkyl ketone. The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations. The C-Cl stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) can be used for sample introduction and analysis.

-

Data Acquisition: The instrument is scanned over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

Diagram of the Mass Spectrometry Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Predicted Mass Spectrum

| m/z | Predicted Identity | Comments |

| 261 | [M]⁺˙ | Molecular ion peak. The isotopic pattern for two chlorine atoms will be observed. |

| 192 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical via alpha-cleavage. This is often a major fragment for trifluoromethyl ketones.[8] |

| 164 | [M - COCF₃]⁺ | Loss of the trifluoroacetyl radical. |

Interpretation: The molecular ion peak should be observable at m/z 261. A key diagnostic feature will be the isotopic pattern characteristic of a molecule containing two chlorine atoms (an M+2 peak approximately 65% of the intensity of the M peak, and an M+4 peak of about 10%). The base peak is likely to be at m/z 192, corresponding to the loss of a trifluoromethyl radical (•CF₃), a common and favorable fragmentation pathway for such ketones.[8][9] Further fragmentation of the m/z 192 ion by loss of carbon monoxide (CO) would yield a fragment at m/z 164.

Conclusion

The comprehensive spectral analysis of this compound, as predicted in this guide, provides a robust framework for its unambiguous identification and characterization. The combination of ¹H, ¹³C, and particularly ¹⁹F NMR, along with IR and MS, offers a multi-faceted and self-validating approach to confirming the structure and purity of this important chemical intermediate. The principles and expected data outlined herein should serve as a valuable resource for researchers and professionals in the field.

References

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. Available at: [Link]

-

SciSpace. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

Semantic Scholar. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Retrieved from [Link]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloro-2,2,2-trifluoroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. This compound | 1190865-44-1 [chemicalbook.com]

- 2. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species | Semantic Scholar [semanticscholar.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Reactivity of the Trifluoroethanone Moiety on a Dichlorofluorophenyl Ring

Introduction: The Strategic Importance of Fluorinated Ketones in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can profoundly influence the biological activity of a compound.[1] Among the vast arsenal of fluorinated building blocks, aryl trifluoromethyl ketones stand out as exceptionally versatile intermediates. The trifluoroethanone moiety, in particular, is a powerful electrophile, rendered highly reactive by the strong electron-withdrawing nature of the three fluorine atoms. When appended to a dichlorofluorophenyl ring, as in the case of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone , a synergistic interplay of electronic effects creates a molecule primed for a diverse range of chemical transformations.

This technical guide provides a comprehensive exploration of the reactivity of the trifluoroethanone moiety on a dichlorofluorophenyl ring, with a focus on its synthesis, key reactions, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this important structural motif.

Molecular Structure and Electronic Profile

The reactivity of this compound is fundamentally governed by its electronic structure. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, both through inductive effects and hyperconjugation. This strongly polarizes the carbonyl bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Simultaneously, the dichlorofluorophenyl ring exerts its own electronic influence. The two chlorine atoms and the fluorine atom are all electron-withdrawing, further activating the aromatic ring towards certain transformations and influencing the overall reactivity of the ketone. This polyhalogenated aromatic system is a key feature in many modern pharmaceuticals and agrochemicals, contributing to both target binding and favorable pharmacokinetic properties.[2][3]

Synthesis of this compound

The synthesis of this key intermediate is a critical first step for its utilization in further chemical transformations. A common and effective method involves a Grignard reaction followed by acylation, or a halogen-metal exchange followed by reaction with a trifluoroacetylating agent. A representative synthesis is detailed in the patent literature for the production of Sarolaner, a veterinary pharmaceutical.[4][5]

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is adapted from established industrial syntheses.

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the addition funnel, place a solution of 5-bromo-1,3-dichloro-2-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction, which is evidenced by a gentle reflux and the disappearance of the iodine color.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Acylation with a Trifluoroacetylating Agent

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of a suitable trifluoroacetylating agent, such as N-(trifluoroacetyl)piperidine or ethyl trifluoroacetate (1.1 equivalents), in anhydrous THF via the addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.[6]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following table summarizes key spectroscopic data.

| Spectroscopic Data for this compound | |

| Molecular Formula | C₈H₂Cl₂F₄O |

| Molecular Weight | 261.00 g/mol [7] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.06 (d, J ≈ 6.2 Hz, 2H, Ar-H). The exact chemical shift and coupling constants may vary slightly.[4] |

| ¹³C NMR (CDCl₃) | Expected chemical shifts (ppm): Carbonyl carbon (~175-185, q, ²JCF), CF₃ carbon (~115-120, q, ¹JCF), aromatic carbons (various shifts in the aromatic region, with C-F and C-Cl couplings).[8][9] |

| ¹⁹F NMR (CDCl₃) | Expected chemical shifts (ppm, relative to CFCl₃): CF₃ group (~ -70 to -80), Ar-F (~ -100 to -140).[2] |

| Infrared (IR) | Expected characteristic absorptions (cm⁻¹): C=O stretch (~1700-1730), C-F stretches (~1100-1300), aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | Expected m/z for molecular ion [M]⁺: 259.94. Key fragmentation patterns would involve loss of CF₃, CO, and cleavage of the aromatic ring.[10][11] |

Key Reactions of the Trifluoroethanone Moiety

The highly electrophilic nature of the carbonyl carbon in the trifluoroethanone moiety dictates its reactivity, making it a prime target for a variety of nucleophilic and related reactions.

Nucleophilic Addition Reactions

The addition of nucleophiles to the carbonyl group is a fundamental reaction of this moiety. The electron-withdrawing trifluoromethyl group significantly enhances the rate of these reactions compared to non-fluorinated ketones.

The addition of Grignard reagents (R-MgX) to the trifluoroethanone provides a straightforward route to tertiary trifluoromethylated alcohols, which are important structural motifs in medicinal chemistry.

Caption: General scheme for the Grignard reaction with an aryl trifluoromethyl ketone.

General Experimental Protocol: Grignard Addition [10][12][13]

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C.

-

Slowly add the Grignard reagent (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting ketone.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography.

The reduction of the trifluoroethanone to the corresponding secondary alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose.[14][15][16]

General Experimental Protocol: Sodium Borohydride Reduction [3][14]

-

Dissolve this compound (1.0 equivalent) in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.2-1.5 equivalents) portion-wise, controlling the temperature.

-

Stir the reaction at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of dilute hydrochloric acid or saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the secondary alcohol by recrystallization or column chromatography.

Olefination Reactions

The conversion of the carbonyl group to a carbon-carbon double bond is a powerful synthetic tool. The Wittig and Horner-Wadsworth-Emmons reactions are commonly employed for this purpose.

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent) to form an alkene.[1][17][18][19]

General Experimental Protocol: Wittig Reaction [17][20]

-

Prepare the phosphorus ylide in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

-

Cool the ylide solution to the appropriate temperature (often 0 °C or below).

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

The HWE reaction, which utilizes a phosphonate carbanion, is often preferred for its generally higher E-selectivity and the water-soluble nature of the phosphate byproduct, which simplifies purification.[12][21]

Sources

- 1. This compound [looppharm.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. This compound | 1190865-44-1 [chemicalbook.com]

- 5. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 6. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 7. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 18. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. 1190865-44-1|this compound|BLD Pharm [bldpharm.com]

- 21. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

An In-Depth Technical Guide to 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, a halogenated organic compound of significant interest in the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, explore established and novel synthesis methodologies with mechanistic insights, and detail its critical role as a key intermediate in the development of modern therapeutics and pesticides. This document is intended to serve as a vital resource for professionals engaged in chemical synthesis, drug discovery, and process development, offering both foundational knowledge and practical, field-proven insights.

Core Compound Identification and Properties

This compound is a synthetic ketone featuring a phenyl ring heavily substituted with electron-withdrawing groups: two chlorine atoms, a fluorine atom, and a trifluoroacetyl group. This specific substitution pattern imparts unique reactivity and makes it an essential building block in medicinal chemistry.

Physicochemical Data

The fundamental properties of the compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂Cl₂F₄O | [1][2][3][4][5] |

| Molecular Weight | 261.00 g/mol | [2][3][5][6] |

| CAS Number | 1190865-44-1 | [1][2][3][4] |

| Appearance | Clear colorless to yellow liquid; may also be a semi-solid or solid at room temperature. | [1][2] |

| Density | ~1.577 g/cm³ | [2][7] |

| Boiling Point | ~282.5 °C | [2][7] |

| SMILES | FC(F)(F)C(C1=CC(Cl)=C(F)C(Cl)=C1)=O | [3] |

| InChIKey | NSWPERXXSPCRCT-UHFFFAOYSA-N | [1][5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a topic of significant industrial importance, leading to the development of several patented routes designed for scalability and efficiency.

Established Synthesis via Organometallic Reagents

A prevalent and well-documented method involves the reaction of an organometallic intermediate derived from a halogenated benzene precursor with a trifluoroacetylating agent.[8][9]

Workflow Diagram: Organometallic Synthesis Route

Caption: A common two-step synthesis pathway.

Causality and Experimental Choices:

-

Starting Material: 5-bromo-1,3-dichloro-2-fluorobenzene is chosen as the aryl halide.[8] The bromine atom is selectively targeted for metal-halogen exchange due to its higher reactivity compared to the C-Cl and C-F bonds, forming a nucleophilic carbon center at the desired position.

-

Organometallic Formation: The use of an isopropylmagnesium chloride lithium chloride complex (Turbo-Grignard) is advantageous. It facilitates the bromine-magnesium exchange under mild conditions, often at room temperature, which is crucial for preventing side reactions on a large scale.[8]

-

Acylating Agent: A reagent like N-(trifluoroacetyl)piperidine serves as an efficient trifluoroacetyl group donor.[8] Its reactivity is tuned to minimize over-reaction and the formation of tertiary alcohol byproducts, which can be a challenge with more aggressive acylating agents like trifluoroacetic anhydride.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the Grignard reagent, maintaining its reactivity and preventing precipitation.[8]

Alternative Synthesis via Nucleophilic Aromatic Substitution (SNAr)

An innovative and patented alternative route involves a nucleophilic aromatic substitution (SNAr) reaction, which avoids the challenges of preparing the fluorinated Grignard precursor.[9][10]

Workflow Diagram: SNAr Synthesis Route

Caption: SNAr pathway from a trichloro-precursor.

Causality and Experimental Choices:

-

Starting Material: This process begins with the more readily accessible 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone.[9][10]

-

Mechanism: The key to this reaction is the powerful electron-withdrawing effect of the trifluoroacetyl group. This group activates the aromatic ring towards nucleophilic attack, specifically at the C4 position (para to the ketone), allowing for the displacement of a chloride ion by a fluoride ion. This is noteworthy as trifluoromethyl ketones are not typically considered strong enough activating groups for such transformations.[10]

-

Reagents: Potassium fluoride serves as the nucleophilic fluoride source. A phase transfer catalyst is essential to shuttle the fluoride ion from the solid or aqueous phase into the organic phase where the reaction occurs.[9][10]

-

Solvent: A polar aprotic solvent like sulfolane is used to dissolve the reactants and facilitate the ionic substitution mechanism.[10] This route is highly desirable from an industrial perspective as it starts from a more easily prepared precursor.[9]

Applications in Drug and Pesticide Development

The primary value of this compound lies in its role as a pivotal intermediate. Its structure is embedded within several high-value commercial products.

Key Intermediate for Sarolaner

This compound is a crucial building block in the synthesis of Sarolaner , a potent insecticide and acaricide used in veterinary medicine to control flea and tick infestations in dogs.[11][12] Sarolaner belongs to the isoxazoline class of parasiticides, and the trifluoroethanone derivative provides the core chemical scaffold required for its biological activity.[9]

Logical Relationship: From Intermediate to API

Caption: Role as a precursor for the API Sarolaner.

The synthesis of isoxazoline-substituted benzamides, the chemical class to which Sarolaner belongs, is a well-established application for this intermediate.[9][10] The presence of the dichloro-fluoro-phenyl group is critical for the molecule's binding affinity to the target receptor in the parasite, while the trifluoromethyl group often enhances metabolic stability and potency.

Experimental Protocol: Synthesis via Organometallic Route

The following protocol is a representative, lab-scale synthesis adapted from literature procedures.[8]

Objective: To synthesize this compound.

Materials:

-

5-Bromo-1,3-dichloro-2-fluorobenzene

-

Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF)

-

N-(trifluoroacetyl)piperidine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Methyl tert-butyl ether (MTBE)

-

Heptane

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert argon atmosphere, dissolve 5-bromo-1,3-dichloro-2-fluorobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Grignard Formation: Cool the solution to 0°C. Add the isopropylmagnesium chloride lithium chloride complex (1.1 eq) dropwise over 1 minute. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the reaction mixture back to 0°C. Add N-(trifluoroacetyl)piperidine (1.3 eq) dropwise over approximately 1 minute.

-

Reaction Progression: Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's completion via Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with MTBE (2x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane (e.g., 0% to 50%) as the eluent to yield the pure product.[8]

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry, to validate the successful synthesis.

Conclusion

This compound is more than a chemical curiosity; it is a purpose-built molecular tool. Its synthesis, refined through innovative organometallic and SNAr chemistry, highlights the sophisticated strategies employed in modern process chemistry. For researchers in drug discovery and agrochemical development, this compound represents a validated and indispensable starting point for creating complex, high-value molecules like Sarolaner. A thorough understanding of its properties, synthesis, and reactivity is fundamental to leveraging its full potential in the development of next-generation chemical products.

References

-

This compound. Pharmaffiliates. [Link]

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. EPO Patent No. 3207018. [Link]

-

This compound. PubChem. [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. WIPO Patentscope. [Link]

-

This compound (CAS No: 1190865-44-1) API Intermediate Manufacturers. apicule. [Link]

Sources

- 1. This compound | 1190865-44-1 [sigmaaldrich.com]

- 2. rvrlabs.com [rvrlabs.com]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C8H2Cl2F4O | CID 75530023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 1190865-44-1 [smolecule.com]

- 7. anstarmaterial.com [anstarmaterial.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 10. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 11. This compound | 1190865-44-1 [chemicalbook.com]

- 12. apicule.com [apicule.com]

Safety and handling of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the Safe Handling and Application of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Introduction

This compound (CAS No. 1190865-44-1) is a halogenated acetophenone derivative that has emerged as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a trifluoroethanone group and a dichlorofluorophenyl ring, imparts unique reactivity, making it a valuable building block.[1][2] Notably, it is a key precursor in the synthesis of Sarolaner, a potent veterinary drug used for the treatment of flea and tick infestations in dogs.[3][4]

The presence of multiple halogen atoms and a reactive ketone functional group necessitates a comprehensive understanding of its chemical properties and potential hazards to ensure safe handling and application.[2] This guide is designed for researchers, chemists, and drug development professionals, providing in-depth technical information on the safe handling, storage, reactivity, and disposal of this compound. The protocols and recommendations herein are grounded in established safety data and synthetic methodologies to foster a culture of safety and precision in the laboratory.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its safe and effective use. This compound is typically supplied as a solid or semi-solid with a white to light yellow appearance.[5][6][7]

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1190865-44-1 | [3][5][6][7][8] |

| Molecular Formula | C₈H₂Cl₂F₄O | [2][6][8][9] |

| Molecular Weight | 261.00 g/mol | [1][4][8][9] |

| Appearance | White to light yellow solid; may also be a liquid or semi-solid | [5][6][7] |

| Boiling Point | ~228-282.5 °C | [5][7][10] |

| Density | ~1.577 g/cm³ | [7][10] |

| Purity | ≥95% (typical) | [6][8] |

| IUPAC Name | This compound | [9] |

| InChI Key | NSWPERXXSPCRCT-UHFFFAOYSA-N | [6][9] |

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this specific compound is not thoroughly established, the available safety data sheets (SDS) and the chemical's structure provide a clear basis for hazard assessment.[11] The compound is classified as hazardous under the Globally Harmonized System (GHS).

Causality of Hazards:

-

Irritation: The electron-withdrawing nature of the trifluoromethyl group and the halogenated aromatic ring can enhance the reactivity of the molecule, contributing to its potential as a skin, eye, and respiratory irritant.[6][11][12] This is a common trait among activated carbonyl compounds and halogenated aromatics.

-

Ingestion Toxicity: The "Harmful if swallowed" classification is typical for many synthetic organic intermediates.[9][12] The additional warning, "May be fatal if swallowed and enters airways," suggests a significant aspiration hazard, where the substance can cause severe lung damage if it enters the lungs during ingestion or vomiting.[9]

-

Aquatic Toxicity: The presence of persistent chloro- and fluoro- substituents on an aromatic ring leads to the classification of "Toxic to aquatic life with long lasting effects," as such structures are often not readily biodegradable.[9]

Table 2: GHS Hazard Classification

| Hazard | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed | [6][9][12] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [6][9][12] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [6][12] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | [6][12] |

| Aspiration Hazard | GHS08 | Danger | H304: May be fatal if swallowed and enters airways | [9] |

| Aquatic Hazard | GHS09 | Warning | H411: Toxic to aquatic life with long lasting effects | [9] |

Note: The toxicological properties have not been fully investigated.[11] All handling should proceed with the assumption that the compound is hazardous.

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols is essential for handling this compound. This involves not just following steps, but understanding the rationale behind them to mitigate the identified risks of irritation and toxicity.

Diagram: Safe Laboratory Handling Workflow

Caption: A standardized workflow for the safe handling of the compound in a laboratory setting.

Step-by-Step Handling Protocol

-

Pre-Experiment Assessment:

-

Causality: Before any work begins, a thorough review of the Safety Data Sheet (SDS) is mandatory.[11] This ensures the user is aware of all known hazards and emergency procedures.

-

Action: Read the SDS and the planned experimental protocol. Identify the quantities being used and the specific risks associated with the reaction (e.g., exotherms, gas evolution).

-

-

Engineering Controls:

-

Causality: To mitigate the risk of respiratory irritation from dust or vapors (H335), all handling of the solid and its solutions must be performed within a certified chemical fume hood.[11][12]

-

Action: Confirm the fume hood has a valid certification and is functioning correctly (check airflow monitor). Perform all manipulations, including weighing and transfers, deep within the hood.

-

-

Personal Protective Equipment (PPE) Selection and Use:

-

Causality: A multi-layered PPE approach is required to prevent skin (H315) and eye (H319) contact.

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[11] A face shield should be used if there is a significant splash risk.

-

Skin Protection: Wear a flame-resistant lab coat. Handle with chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before use. Use proper glove removal technique to avoid contaminating skin.[11]

-

Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. If there is a risk of exposure outside of a fume hood (e.g., large spill), a respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK-P2 or OV/AG/P99) must be used.[11]

-

-

Post-Handling Procedure:

-

Causality: Proper cleanup and waste disposal are critical to prevent accidental exposure and environmental contamination (H411).

-

Action: Tightly seal all containers of the compound. Decontaminate the work surface. Dispose of contaminated gloves and disposable materials in a designated, sealed waste container. Wash hands thoroughly with soap and water.[11]

-

Storage, Stability, and Emergency Procedures

Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5][10][11] It should be kept separate from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[5][10]

Emergency and First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting due to the aspiration hazard.[9] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]

-

Spills: Evacuate the area. Wear full PPE, including respiratory protection. Avoid generating dust. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully and place into a suitable, labeled container for disposal.[11] Do not allow the substance to enter drains.[11]

-

Fire: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Synthesis Pathway and Application

Understanding the synthesis of this compound provides context for its potential impurities and its utility as a chemical intermediate. One common and scalable approach involves a Grignard reaction followed by acylation.[1][13] A more recent patented method involves a nucleophilic aromatic substitution on a trichlorophenyl precursor, which can be more efficient for large-scale production.[14][15]

Diagram: Representative Synthetic Pathway

Caption: A simplified schematic of a common synthetic route to the target compound.

Abbreviated Synthesis Protocol Example

This protocol is for illustrative purposes only and is based on published procedures.[3][13] It should be adapted and optimized with appropriate risk assessments before use.

-

Grignard Reagent Formation: Under an inert atmosphere (Argon), dissolve 5-bromo-1,3-dichloro-2-fluorobenzene in anhydrous tetrahydrofuran (THF).[3][13]

-

Slowly add a solution of isopropylmagnesium chloride lithium chloride complex at room temperature and stir for 30-60 minutes to form the corresponding Grignard reagent.[3][13]

-

Acylation: Cool the reaction mixture to 0 °C. Slowly add an N-trifluoroacetylating agent, such as N-(trifluoroacetyl)piperidine.[3][13]

-

Workup: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS). Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[3][13]

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final product.[3][13]

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous.

-

Chemical Waste: Dispose of the compound and any contaminated materials in a designated, sealed, and properly labeled container for halogenated organic waste.[11]

-

Disposal Method: Do not dispose of via drains or general waste. The waste must be handled by a licensed professional waste disposal service. Chemical incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method.[11]

-

Regulatory Compliance: All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.

Conclusion

This compound is an indispensable intermediate in modern chemical synthesis. Its potent reactivity, however, is matched by its potential hazards, including irritation, oral toxicity, and environmental persistence. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) through rigorous adherence to safety protocols, use of appropriate engineering controls and PPE, and a thorough understanding of the compound's reactivity, researchers can handle this valuable molecule safely and effectively. This guide serves as a foundational document to support that goal, promoting a proactive safety culture in the demanding field of drug discovery and development.

References

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018. European Patent Office. [Link]

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone. Capot Chemical. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (CAS No: 1190865-44-1) API Intermediate Manufacturers. apicule. [Link]

-

WO/2016/058896 PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. WIPO Patentscope. [Link]

-